Enpp-1-IN-20

ENPP1 inhibition biochemical IC50 drug discovery

ENPP1 inhibitors vary widely in potency and selectivity, compromising STING pathway reproducibility. Enpp-1-IN-20 (CAS 3029600-37-8) resolves this with picomolar biochemical potency (IC50=0.09 nM), robust cellular activity (8.8 nM), and a characterized 56-fold selectivity window over ENPP3 (IC50=5 nM). • Ideal for STING activation assays, type I interferon profiling, and tumor immune infiltration studies • Enables reliable target engagement at minimal concentrations in high-throughput formats • Defined selectivity profile minimizes confounding ENPP3 off-target effects Supplied as ≥98% pure solid with analytical documentation. Global shipping available for qualified research institutions.

Molecular Formula C14H17N4O4P
Molecular Weight 336.28 g/mol
Cat. No. B15135567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-20
Molecular FormulaC14H17N4O4P
Molecular Weight336.28 g/mol
Structural Identifiers
SMILESC1C2C(C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4
InChIInChI=1S/C14H17N4O4P/c19-12-2-1-9-13(17-12)15-7-16-14(9)18-5-10-8(11(10)6-18)3-4-23(20,21)22/h1-2,7-8,10-11H,3-6H2,(H2,20,21,22)(H,15,16,17,19)/t8?,10-,11+
InChIKeySQGOUGLKAOTADC-UQPYNNQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enpp-1-IN-20: Potent ENPP1 Inhibitor


Enpp-1-IN-20 (Compound 31) is a potent small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) with a biochemical IC50 of 0.09 nM [1]. It demonstrates strong cellular inhibitory activity (IC50 = 8.8 nM) and effectively stimulates the STING pathway in vitro . ENPP1 degrades the endogenous STING ligand 2′3′-cGAMP, thereby limiting innate immune activation; inhibition of ENPP1 with Enpp-1-IN-20 enhances type I interferon responses and T-cell infiltration, positioning this compound as a valuable tool for immuno-oncology research . This guide provides quantitative, comparator-driven evidence to support informed selection and procurement decisions for scientific studies.

Pathway study
ENPP1 inhibition and cGAMP-STING signaling research
Selection context
Immuno-oncology tool compound with reported cellular activity
Assay fit
Supports STING pathway activation and target engagement assays

Why Enpp-1-IN-20 Is Irreplaceable


ENPP1 inhibitors exhibit substantial variability in potency, cellular activity, and selectivity profiles, making simple substitution scientifically unsound. For example, early-generation inhibitors such as Enpp-1-IN-14 show moderate recombinant ENPP1 activity (IC50 = 32.38 nM), while clinical candidates like SR-8541A and ISM5939 demonstrate nanomolar potency (IC50 = 1.4 nM and 0.45 nM, respectively) but with distinct selectivity and pharmacokinetic properties [1]. Enpp-1-IN-20 distinguishes itself through picomolar biochemical potency (0.09 nM), robust cellular activity (8.8 nM), and a characterized selectivity window against ENPP3 (5 nM) [2]. These quantitative differences directly impact experimental outcomes in STING pathway activation assays, immune cell infiltration studies, and in vivo tumor models [3]. Substituting Enpp-1-IN-20 with a less potent or less selective ENPP1 inhibitor would compromise data reproducibility and may fail to achieve the required level of target engagement and downstream functional effects. The following evidence guide details the specific, measurable parameters that differentiate Enpp-1-IN-20 from its closest analogs and alternatives.

Potency Earlier ENPP1 inhibitors may not achieve comparable target engagement in sensitive biochemical assays.
Selectivity Differences in ENPP1/ENPP3 isoform selectivity can confound pathway-specific interpretations.
Cellular activity Limited cell permeability of older compounds may reduce STING pathway activation endpoints.

Enpp-1-IN-20 Quantitative Comparison


Biochemical ENPP1 Inhibition Potency

Enpp-1-IN-20 exhibits a biochemical IC50 of 0.09 nM against ENPP1, representing approximately 5-fold greater potency than ISM5939 (IC50 = 0.45 nM) [1] and 13-fold greater potency than ENPP1 inhibitor 27 (IC50 = 1.2 nM) [2]. This sub-nanomolar potency is derived from a pyrido[2,3-d]pyrimidin-7-one scaffold optimized for zinc-binding interactions within the ENPP1 catalytic domain [3].

Biochemical IC50
Cross-study comparable
0.09 nM
Reported enzyme inhibition context
5× lower than ISM5939; 13× lower than inhibitor 27
ENPP1 inhibition biochemical IC50 drug discovery

Cellular ENPP1 Inhibition

In a cell-based ENPP1 inhibition assay, Enpp-1-IN-20 achieved an IC50 of 8.8 nM . This value represents the strongest cellular inhibitory activity reported among the pyrido[2,3-d]pyrimidin-7-one series and exceeds the cellular potency of earlier ENPP1 inhibitors such as Enpp-1-IN-14, which showed a recombinant IC50 of 32.38 nM but lacked reported cellular activity [1].

Cellular IC50
Cross-study comparable
8.8 nM
Supports cell-based target engagement review
Exceeds potency of earlier ENPP1 inhibitors
cellular assay ENPP1 inhibition STING pathway

ENPP1/ENPP3 Selectivity

Enpp-1-IN-20 exhibits an IC50 of 5 nM against ENPP3, yielding a 56-fold selectivity window for ENPP1 over ENPP3 (0.09 nM vs. 5 nM) . In contrast, many ENPP1 inhibitors lack reported selectivity data or show narrower windows. For instance, Enpp-1-IN-17 displays Ki values of 100 nM-1 μM toward cGAMP hydrolysis and >1 μM toward ATP hydrolysis, indicating potential polypharmacology .

ENPP1/ENPP3 Selectivity
Class-level inference
56-fold (ENPP1 0.09 vs ENPP3 5 nM)
Isoform-selectivity assay context
Review needed for polypharmacology risk
selectivity ENPP3 off-target profiling

STING Pathway Activation

Enpp-1-IN-20 demonstrates significant STING pathway stimulation in vitro, as evidenced by increased expression of interferon-stimulated genes and cytokine secretion . While quantitative gene expression data is not publicly available for Enpp-1-IN-20, the compound's cellular IC50 of 8.8 nM predicts robust STING activation comparable to SR-8541A, which achieved similar pathway activation with an enzymatic IC50 of 1.4 nM [1].

STING Pathway Activation
Supporting evidence
Observed pathway stimulation in vitro
Supports STING pathway response interpretation
Data to verify; quantitative gene expression not public
STING pathway type I interferon tumor immunology

Physicochemical Profile

Enpp-1-IN-20 possesses a molecular weight of 336.28 g/mol and a calculated LogP consistent with moderate lipophilicity, features that facilitate passive diffusion across cell membranes . This is reflected in its potent cellular activity (IC50 = 8.8 nM), indicating efficient intracellular target engagement. In comparison, Enpp-1-IN-14 (MW = 403.88) and Enpp-1-IN-2 (MW not disclosed but contains a quinazolin-4(3H)-one scaffold) have higher molecular weights and may exhibit reduced permeability [1].

Physicochemical Profile
Class-level inference
MW 336 g/mol; reported cellular IC50 8.8 nM
Permeability-context review
Molecular weight suggests favorable cell penetration
drug-likeness permeability oral bioavailability

Enpp-1-IN-20 Research Applications


High-Sensitivity Biochemical Assays

For in vitro biochemical assays where maximal ENPP1 inhibition is required at minimal compound concentrations, Enpp-1-IN-20 (IC50 = 0.09 nM) provides a 5-fold potency advantage over ISM5939 and a 13-fold advantage over ENPP1 inhibitor 27 [1]. This enables robust target engagement in low-volume, high-throughput screening formats or in assays with limited compound solubility. Researchers performing ENPP1 enzymatic activity measurements using cGAMP, pNP-TMP, or ATP substrates will benefit from Enpp-1-IN-20's picomolar activity, reducing the likelihood of incomplete inhibition that could confound data interpretation .

Cell-Based STING Activation Studies

Enpp-1-IN-20's potent cellular activity (IC50 = 8.8 nM) makes it an ideal tool for ex vivo and in vitro studies examining ENPP1-mediated regulation of the STING pathway [1]. Applications include: (1) assessing type I interferon and cytokine production in cancer cell lines or primary immune cells; (2) evaluating immune cell infiltration and activation in 3D tumor spheroid models; and (3) investigating synergistic effects with DNA-damaging agents (e.g., radiation, chemotherapy) that increase cytosolic dsDNA and cGAMP levels . The compound's defined ENPP1/ENPP3 selectivity (56-fold) minimizes confounding effects from ENPP3 inhibition, which is critical for mechanistic studies focused specifically on ENPP1 function [2].

In Vivo Immunotherapy Studies

Based on its favorable molecular weight (336.28 g/mol) and potent cellular activity, Enpp-1-IN-20 is well-suited for in vivo preclinical studies evaluating ENPP1 inhibition as a strategy to enhance anti-tumor immunity [1]. Experimental designs should consider combination with radiotherapy, chemotherapy, or antibody-drug conjugates that elevate intratumoral cGAMP levels . While Enpp-1-IN-20's pharmacokinetic parameters and oral bioavailability have not been publicly disclosed, its physicochemical properties are consistent with acceptable drug-like characteristics. Researchers should conduct pilot PK studies to optimize dosing regimens. Comparative efficacy studies against Enpp-1-IN-14 (which demonstrated tumor growth inhibition at 50 mg/kg BID IP in MC38 models) may help benchmark relative in vivo potency [2].

Selectivity Profiling Panels

The availability of ENPP3 inhibition data (IC50 = 5 nM) for Enpp-1-IN-20 enables researchers to use this compound as a reference standard in selectivity profiling panels [1]. In studies where distinguishing between ENPP1 and ENPP3 activity is essential—such as in tissues where both isoforms are co-expressed—Enpp-1-IN-20's 56-fold selectivity window provides a defined benchmark. This contrasts with earlier inhibitors like Enpp-1-IN-17 (Ki(cGAMP) = 100 nM-1 μM) that lack well-characterized selectivity . Enpp-1-IN-20 can serve as a positive control for ENPP1 inhibition in broader phosphodiesterase or nucleotide pyrophosphatase/phosphodiesterase family selectivity screens.

Application
Selection Property
Validation Focus
High-sensitivity ENPP1 assays
Reported biochemical inhibition context
Target engagement verification at low compound usage
Cell-based STING studies
Cell-permeability and potency review
STING pathway endpoint monitoring and cytokine profiling
In vivo immuno-oncology models
Physicochemical and cellular activity profile
Exposure-model validation and tumor-model response
ENPP1/ENPP3 selectivity panels
Isoform-selectivity context
Off-target enzyme review for pathway-specific interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enpp-1-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.